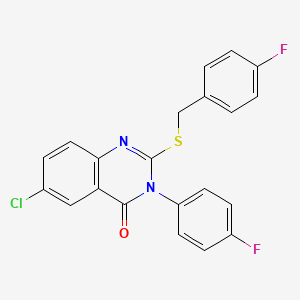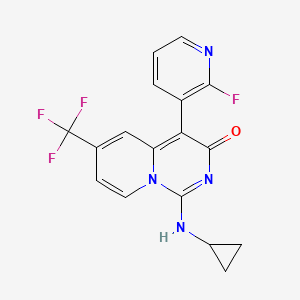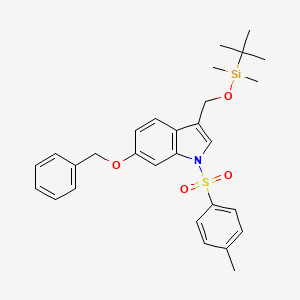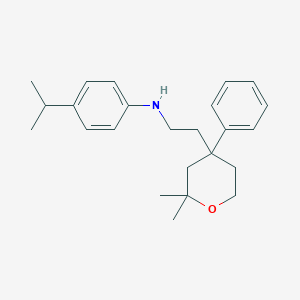
Anticancer agent 190
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 190 is a novel compound that has shown significant potential in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a promising candidate for further development and clinical application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 190 involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This is typically achieved using reagents such as aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step often involves the use of reagents like halides, acids, and bases under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the compound meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 190 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions, using reagents like halides and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Anticancer agent 190 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored for its potential to treat various types of cancer, including breast, lung, and colon cancer. Clinical trials are underway to evaluate its efficacy and safety in humans.
Industry: Utilized in the development of new anticancer drugs and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of anticancer agent 190 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. Key pathways affected include:
Inhibition of Kinases: The compound inhibits various kinases involved in cell signaling, leading to the disruption of cancer cell growth and division.
Induction of Apoptosis: this compound promotes programmed cell death by activating apoptotic pathways and inhibiting anti-apoptotic proteins.
Disruption of DNA Repair: The compound interferes with DNA repair mechanisms, leading to the accumulation of DNA damage and cell death.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 190 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include vismodegib, sonidegib, and glasdegib, which are also Hedgehog pathway inhibitors.
Uniqueness: Unlike other compounds, this compound has a unique structure that allows it to target multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
Eigenschaften
Molekularformel |
C21H13ClF2N2OS |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
6-chloro-3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13ClF2N2OS/c22-14-3-10-19-18(11-14)20(27)26(17-8-6-16(24)7-9-17)21(25-19)28-12-13-1-4-15(23)5-2-13/h1-11H,12H2 |
InChI-Schlüssel |
PCNWUMCMLHBAPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)






![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
